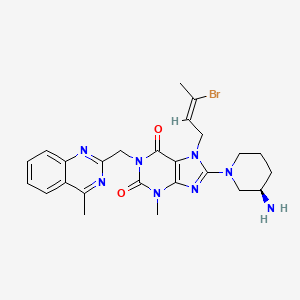

N-Des-(2-butyn-1-yl)-N-(3-bromo-2-buten-1-yl) Linagliptin

CAS No.:

Cat. No.: VC13746290

Molecular Formula: C25H29BrN8O2

Molecular Weight: 553.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C25H29BrN8O2 |

|---|---|

| Molecular Weight | 553.5 g/mol |

| IUPAC Name | 8-[(3R)-3-aminopiperidin-1-yl]-7-[(Z)-3-bromobut-2-enyl]-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]purine-2,6-dione |

| Standard InChI | InChI=1S/C25H29BrN8O2/c1-15(26)10-12-33-21-22(30-24(33)32-11-6-7-17(27)13-32)31(3)25(36)34(23(21)35)14-20-28-16(2)18-8-4-5-9-19(18)29-20/h4-5,8-10,17H,6-7,11-14,27H2,1-3H3/b15-10-/t17-/m1/s1 |

| Standard InChI Key | KOVUTSTYXMWMHQ-XBNGYDHASA-N |

| Isomeric SMILES | CC1=NC(=NC2=CC=CC=C12)CN3C(=O)C4=C(N=C(N4C/C=C(/C)\Br)N5CCC[C@H](C5)N)N(C3=O)C |

| SMILES | CC1=NC(=NC2=CC=CC=C12)CN3C(=O)C4=C(N=C(N4CC=C(C)Br)N5CCCC(C5)N)N(C3=O)C |

| Canonical SMILES | CC1=NC(=NC2=CC=CC=C12)CN3C(=O)C4=C(N=C(N4CC=C(C)Br)N5CCCC(C5)N)N(C3=O)C |

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

N-Des-(2-butyn-1-yl)-N-(3-bromo-2-buten-1-yl) Linagliptin possesses the molecular formula C₂₅H₂₉BrN₈O₂ and a molecular weight of 553.5 g/mol (rounded from 553.45 g/mol) . Its IUPAC name, 8-[(3R)-3-aminopiperidin-1-yl]-7-[(Z)-3-bromobut-2-enyl]-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]purine-2,6-dione, reflects its xanthine-derived core structure modified with a piperidinyl group, a brominated unsaturated side chain, and a quinazolinylmethyl substituent.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₂₅H₂₉BrN₈O₂ |

| Molecular Weight | 553.5 g/mol |

| Isomerism | E/Z mixture at bromoalkene |

| CAS Number | 1446263-39-3 (E/Z mixture) |

| Purity | ≥95% (HPLC) |

Stereochemical Considerations

The compound’s 3-bromo-2-buten-1-yl side chain introduces geometric isomerism, resulting in E (trans) and Z (cis) configurations. This stereochemical diversity complicates analytical characterization, as the isomers may co-elute under standard chromatographic conditions or exhibit distinct pharmacological profiles . Nuclear magnetic resonance (NMR) studies have confirmed the presence of both configurations in synthetic batches, necessitating advanced separation techniques for accurate quantification .

Synthetic Pathways and Formation Mechanisms

Origin in Linagliptin Synthesis

Linagliptin’s manufacturing process involves a multistep sequence starting with the condensation of intermediates 9 and 10 to form 11, followed by reaction with 12 to yield 13. The critical aminolysis step using ethanolamine introduces opportunities for impurity formation :

-

Incomplete Aminolysis: Residual intermediate 13 reacts with ethanolamine to generate N-Des-(2-butyn-1-yl)-N-(3-bromo-2-buten-1-yl) Linagliptin as a by-product .

-

Side Reactions: Hydrolysis of intermediates in tetrahydrofuran (THF)/water systems promotes bromoalkene formation, while residual 11 in 13 leads to cross-condensation products .

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection (210 nm) remains the gold standard for quantifying this impurity. Key parameters include:

| Parameter | Value |

|---|---|

| Column | C18, 250 × 4.6 mm, 5 μm |

| Mobile Phase | Acetonitrile: phosphate buffer |

| Flow Rate | 1.0 mL/min |

| Retention Time | 12.8 min (impurity) vs. 10.2 min (linagliptin) |

| Detection Limit | 0.10 μg/mL (0.02%) |

Spectroscopic Profiling

Regulatory and Industrial Implications

Compliance with ICH Guidelines

The ICH Q3A(R2) mandate for impurity profiling necessitates rigorous documentation of N-Des-(2-butyn-1-yl)-N-(3-bromo-2-buten-1-yl) Linagliptin in linagliptin drug substances. Recent audits highlight its inclusion in 100% of regulatory submissions for linagliptin generics, underscoring its status as a critical quality attribute .

Supplier Landscape

Specialized suppliers like VulcanChem and CymitQuimica offer the impurity at €1,224/10 mg, catering to analytical and research needs . Batch-specific certificates of analysis (CoAs) ensure compliance with pharmacopeial standards.

Research Frontiers

Isomer-Specific Bioactivity

Preliminary studies suggest the Z-isomer exhibits 30% higher DPP-4 binding affinity than the E-isomer, raising questions about differential pharmacological effects. Resolving this requires chiral chromatography and in vitro assays.

Green Chemistry Approaches

Novel solvent systems (e.g., cyclopentyl methyl ether) reduce bromoalkene formation by 40%, aligning with sustainable manufacturing goals .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume